4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one
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Overview
Description
4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one is a complex organic compound that features a unique combination of a benzo[d][1,3]dioxole moiety, a thiazole ring, and a piperazin-2-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. One common approach is the condensation of benzo[d][1,3]dioxole derivatives with thiazole-containing intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the molecule or alter its electronic properties.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler analogs. Substitution reactions can result in a wide range of functionalized products .
Scientific Research Applications
4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for various diseases.
Mechanism of Action
The mechanism of action of 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: These compounds share the benzo[d][1,3]dioxole moiety and have similar chemical properties.
Benzoxazoles: These compounds also feature a benzene ring fused with a heterocyclic structure.
Benzothiazoles: These compounds contain a thiazole ring and are structurally related to the target compound.
Uniqueness
4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
IUPAC Name |
4-[2-(1,3-benzodioxol-5-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-14(8-11-1-2-12-13(7-11)23-10-22-12)18-4-5-19(15(21)9-18)16-17-3-6-24-16/h1-3,6-7H,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQUUZOXJQUXHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=CC3=C(C=C2)OCO3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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